molecular formula C7H6N2OS2 B2805671 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 183170-82-3

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2805671
M. Wt: 198.26
InChI Key: NUWPXBHTEMDQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound with the empirical formula C7H6N2OS2 and a molecular weight of 198.27 . It is available in solid form .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C1C2=C (SC (C)=C2)N=C (S)N1 . This provides a text-based representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C7H6N2OS2 and it has a molecular weight of 198.27 .

Scientific Research Applications

Synthesis and Derivative Formation

  • 2-Mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been synthesized through various cyclization reactions of esters or amides from corresponding amino-thiophene carboxylic acids (Sauter & Deinhammer, 1973).

Pharmacological Applications

  • Some derivatives of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one have been found to exhibit significant analgesic, anti-inflammatory, and antimicrobial activities. For instance, certain compounds synthesized from this chemical have shown potent anti-inflammatory and analgesic effects comparable to reference standards like diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).

Safety And Hazards

The compound is classified as a combustible solid . It is not intended for human use and is sold for research purposes only .

properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWPXBHTEMDQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

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